molecular formula C11H11NO4 B11883600 4-Ethoxybenzo[d]oxazole-2-acetic acid

4-Ethoxybenzo[d]oxazole-2-acetic acid

Cat. No.: B11883600
M. Wt: 221.21 g/mol
InChI Key: PMAUAKSZKKOBSW-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazole-2-acetic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzo[d]oxazole-2-acetic acid typically involves the cyclization of 2-aminophenol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Scientific Research Applications

4-Ethoxybenzo[d]oxazole-2-acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxybenzo[d]oxazole-2-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and acetic acid groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(4-ethoxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C11H11NO4/c1-2-15-7-4-3-5-8-11(7)12-9(16-8)6-10(13)14/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

PMAUAKSZKKOBSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)CC(=O)O

Origin of Product

United States

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